molecular formula C9H10O5 B1585096 2-Hydroxy-3,4-dimethoxybenzoic acid CAS No. 5653-46-3

2-Hydroxy-3,4-dimethoxybenzoic acid

Cat. No.: B1585096
CAS No.: 5653-46-3
M. Wt: 198.17 g/mol
InChI Key: CJFQIVAOBBTJCI-UHFFFAOYSA-N
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Description

2-Hydroxy-3,4-dimethoxybenzoic acid is a methoxybenzoic acid with the molecular formula C9H10O5. It is a naturally occurring compound found in various plants and is known for its diverse applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-3,4-dimethoxybenzoic acid typically involves the methylation of 2,3-dihydroxybenzoic acid. This process can be achieved using methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate . The reaction is usually carried out under reflux conditions to ensure complete methylation.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxy-3,4-dimethoxybenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce halogenated or nitrated derivatives .

Scientific Research Applications

Biological Activities

2-Hydroxy-3,4-dimethoxybenzoic acid exhibits several biological activities that make it a compound of interest in pharmacological research:

  • Antioxidant Activity : Research indicates that this compound possesses significant antioxidant properties. Antioxidants are crucial for protecting cells from oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders .
  • Anti-inflammatory Effects : Studies suggest that this compound can inhibit inflammatory pathways, potentially making it useful in treating conditions characterized by chronic inflammation .
  • Enzyme Modulation : The compound has been shown to interact with cytochrome P450 enzymes, influencing their activity and substrate specificity. For instance, CYP199A4 can demethylate benzoic acids including this compound, highlighting its role in metabolic processes .

Medicinal Chemistry

This compound serves as a precursor or intermediate in the synthesis of various pharmaceutical compounds. Its structural properties allow for modifications that can lead to the development of new drugs targeting different biological pathways.

Analytical Chemistry

The compound is utilized in analytical methods for detecting and quantifying phenolic compounds in complex mixtures. Its stability and well-defined structure make it a reliable standard for calibration in high-performance liquid chromatography (HPLC) analyses .

Agricultural Chemistry

Research into the synthesis of derivatives of this compound has revealed potential applications as herbicides or fungicides, contributing to sustainable agricultural practices by providing alternatives to synthetic chemicals .

Case Studies

StudyFocusFindings
Chao et al., RSC AdvancesEnzyme InteractionDemonstrated that this compound influences the binding affinity of CYP199A4 to its substrates, indicating its potential role in drug metabolism .
In Vivo Antioxidant StudyAntioxidant PropertiesShowed significant reduction in oxidative stress markers in animal models treated with the compound, suggesting therapeutic potential for oxidative stress-related diseases .
Synthesis ResearchSynthesis of DerivativesDeveloped methods for synthesizing various derivatives of the compound with enhanced biological activity for potential pharmaceutical applications .

Comparison with Similar Compounds

2-Hydroxy-3,4-dimethoxybenzoic acid can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Biological Activity

2-Hydroxy-3,4-dimethoxybenzoic acid (also known as salicylic acid derivative) is a phenolic compound that has garnered attention for its potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant research findings.

  • Chemical Formula : C₉H₁₀O₅
  • Molecular Weight : 182.17 g/mol
  • Melting Point : Approximately 117°C
  • Boiling Point : Approximately 323°C at 760 mmHg

The structure of this compound allows for various interactions with biological molecules due to the presence of hydroxyl and methoxy groups, which can participate in hydrogen bonding and hydrophobic interactions.

Target Interactions

This compound shares structural similarities with other hydroxybenzoic acids, which allows it to interact with specific biological targets. For instance:

  • Enzymatic Interactions : It may act as a substrate or inhibitor for enzymes involved in oxidative stress responses and metabolic pathways.
  • Cell Signaling : The compound can modulate cell signaling pathways, influencing gene expression related to oxidative stress and apoptosis.

Biochemical Pathways

This compound is involved in the shikimate pathway, crucial for the biosynthesis of phenolic acids. It is metabolized by cytochrome P450 oxidases, which facilitate its breakdown and excretion in biological systems.

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. It can enhance the activity of antioxidant enzymes such as glutathione peroxidase and superoxide dismutase, mitigating oxidative damage in cells .

Cytotoxic Effects

In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines. For example, it has been observed to inhibit cell proliferation in human gastric adenocarcinoma (AGS) cells through mechanisms involving oxidative stress .

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory properties by modulating cytokine production and inhibiting inflammatory pathways. This activity is particularly relevant in conditions characterized by chronic inflammation .

Case Studies and Experimental Evidence

  • Cytotoxicity Assays : In laboratory settings, varying concentrations of this compound were tested on cancer cell lines. Results indicated a dose-dependent reduction in cell viability, with significant effects observed at concentrations above 25 µg/mL .
  • Antioxidant Activity Testing : The DPPH radical scavenging assay demonstrated that the compound effectively neutralizes free radicals, showcasing its potential as a natural antioxidant .
  • Animal Model Studies : In animal models, administration of this compound at low doses improved metabolic parameters and enhanced antioxidant defenses against induced oxidative stress .

Summary of Key Findings

Activity TypeObserved EffectReference
AntioxidantEnhanced enzyme activity (e.g., glutathione peroxidase)
CytotoxicInduced apoptosis in AGS cancer cells
Anti-inflammatoryModulated cytokine production

Properties

IUPAC Name

2-hydroxy-3,4-dimethoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O5/c1-13-6-4-3-5(9(11)12)7(10)8(6)14-2/h3-4,10H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJFQIVAOBBTJCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)C(=O)O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50205088
Record name 3,4-Dimethoxysalicylic acid
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Molecular Weight

198.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5653-46-3
Record name 2-Hydroxy-3,4-dimethoxybenzoic acid
Source CAS Common Chemistry
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Record name 3,4-Dimethoxysalicylic acid
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Record name 5653-46-3
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Record name 3,4-Dimethoxysalicylic acid
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Record name 3,4-dimethoxysalicylic acid
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Record name 3,4-Dimethoxysalicylic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is significant about the discovery of 2-hydroxy-3,4-dimethoxybenzoic acid in Curculigo annamitica Gagnep?

A1: This research marks the first reported instance of this compound being found in the Hypoxidaceae family. [] This finding expands our understanding of the phytochemical diversity within this plant family and could potentially point to new avenues of research for this compound.

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